molecular formula C15H11Cl2NO5 B13001870 (2,4-Dichlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone

(2,4-Dichlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone

Cat. No.: B13001870
M. Wt: 356.2 g/mol
InChI Key: GKMMTMBMMQBVJC-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone is an organic compound with the molecular formula C15H11Cl2NO5. It is characterized by the presence of two aromatic rings, one substituted with dichloro groups and the other with dimethoxy and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4,5-dimethoxy-2-nitrobenzene in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions such as temperature and residence time .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Scientific Research Applications

(2,4-Dichlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dichlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone is unique due to the presence of both dichloro and dimethoxy-nitro substitutions on the aromatic rings, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H11Cl2NO5

Molecular Weight

356.2 g/mol

IUPAC Name

(2,4-dichlorophenyl)-(4,5-dimethoxy-2-nitrophenyl)methanone

InChI

InChI=1S/C15H11Cl2NO5/c1-22-13-6-10(12(18(20)21)7-14(13)23-2)15(19)9-4-3-8(16)5-11(9)17/h3-7H,1-2H3

InChI Key

GKMMTMBMMQBVJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])OC

Origin of Product

United States

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